molecular formula C9H18ClNO4 B6342833 D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) CAS No. 63329-02-2

D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl)

Cat. No. B6342833
CAS RN: 63329-02-2
M. Wt: 239.69 g/mol
InChI Key: SFYKWYAIJZEDNG-FYZOBXCZSA-N
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Description

D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.
The exact mass of the compound D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is 239.0924357 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Molecules

H-D-Asp(OtBu)-OMe.HCl is utilized in the synthesis of bioactive molecules, particularly indole derivatives. These compounds are significant due to their presence in natural products and pharmaceuticals. They exhibit a range of biological activities and are used in the treatment of cancer, microbial infections, and various disorders .

Development of Pharmaceuticals

The compound serves as a precursor in the development of pharmaceuticals. Its role in the synthesis of complex molecules is crucial, especially in creating drugs with indole structures, which are common in many therapeutic agents .

Research in Heterocyclic Chemistry

In heterocyclic chemistry, H-D-Asp(OtBu)-OMe.HCl is a key reagent for constructing heterocycles like indoles and imidazoles. These heterocycles are foundational structures in many functional molecules used across different fields, including medicine and materials science .

Catalysis and Green Chemistry

This compound is also important in catalysis and green chemistry applications. It is involved in reactions that form the basis of environmentally friendly synthesis methods, contributing to sustainable chemical practices .

Antioxidant and Antibacterial Studies

H-D-Asp(OtBu)-OMe.HCl is used in the synthesis of compounds with antioxidant and antibacterial properties. These synthesized compounds are then tested for their efficacy in scavenging free radicals and chelating metals, which is vital in developing new treatments and preserving food .

Educational and Methodological Research

Lastly, it is used in educational settings and methodological research to teach and develop new synthetic routes. This helps in advancing organic chemistry education and research methodologies .

Mechanism of Action

Target of Action

The primary target of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride, also known as D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are glutamate-gated transmembrane ion channels that play essential roles in synaptic plasticity and memory function . They are widely distributed in the central nervous system (CNS) and have also been found to be up-regulated in a variety of cancer cells and tumors .

Mode of Action

The compound acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The compound affects the glutamate/NMDAR axis, which has been shown to lead to acute lung injury, pulmonary hypertension, and diabetes . The specific metabolic role of the glutamate/nmdar axis is still unclear . In cancer cells, NMDA receptor antagonists have been found to affect cell viability and interfere with tumor growth .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.

Result of Action

The activation of NMDARs by this compound can lead to various cellular effects. For instance, in cancer cells, NMDA receptor antagonists have been found to inhibit growth by reducing or stopping NMDA receptor activity . Moreover, the addition of D-Ser, D-Ala, or D-Asp can significantly reverse the antiproliferative effect on human skin cells triggered by NMDA antagonists .

properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2R)-2-aminobutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYKWYAIJZEDNG-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride

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